1-(2-Methyl-2H-tetrazol-5-yl)methanamine

Descripción general

Descripción

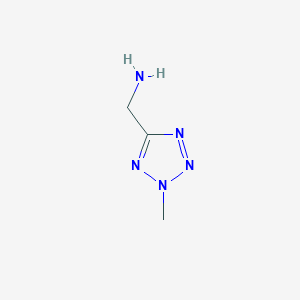

1-(2-Methyl-2H-tetrazol-5-yl)methanamine is a heterocyclic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be synthesized through the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method involves the formation of the tetrazole ring via cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: It can react with substituted aryl isocyanates and aryl isothiocyanates to form urea and thiourea derivatives.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as substituted aryl isocyanates and aryl isothiocyanates in the presence of N,N-dimethylpiperazine (DMP) are commonly used.

Cyclization Reactions: Sodium azide and zinc chloride in isopropyl alcohol are used for the formation of the tetrazole ring.

Major Products Formed:

Urea and Thiourea Derivatives: These are formed when this compound reacts with substituted aryl isocyanates and aryl isothiocyanates.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimalarial Activity : Recent studies have identified tetrazole-based compounds as potential antimalarial agents. A novel series of tetrazoles demonstrated fast-kill kinetics against Plasmodium falciparum, the parasite responsible for malaria. These compounds showed a low propensity for developing resistance, making them promising candidates for new malaria treatments .

- Antimicrobial Properties : The structure-activity relationship (SAR) studies of tetrazole derivatives have revealed significant antimicrobial activity against various bacterial strains. For instance, certain 5-substituted 1H-tetrazoles exhibited notable inhibitory effects against Bacillus cereus, Escherichia coli, and other pathogens .

- Drug Design : The reactivity of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine can be tailored through modifications on the tetrazole ring, allowing for the design of derivatives with enhanced pharmacological profiles. This adaptability is critical for developing new drugs targeting specific biological pathways.

Synthetic Applications

The synthesis of this compound has been explored through various methods, including microwave-assisted reactions and the use of heterogeneous catalysts. These techniques not only improve yields but also reduce reaction times, making the synthesis more efficient and environmentally friendly .

Synthesis Methods Overview

| Methodology | Yield (%) | Time | Remarks |

|---|---|---|---|

| Microwave-assisted synthesis | 63–99 | 10–30 minutes | High efficiency and yield |

| Heterogeneous catalysts | 75–96 | Variable | Easy separation and catalyst recovery |

| Conventional heating | 45–79 | Several hours | Longer reaction times |

Case Studies

- Antimalarial Research : A study conducted on a series of tetrazole derivatives demonstrated their effectiveness against drug-resistant strains of malaria. The compounds were shown to inhibit hemozoin formation in P. falciparum, similar to established antimalarials like chloroquine .

- Antimicrobial Evaluation : A comprehensive evaluation of various 5-substituted tetrazoles revealed their potential as broad-spectrum antimicrobial agents. The study highlighted the importance of structural modifications in enhancing bioactivity against specific bacterial strains .

Mecanismo De Acción

The mechanism of action of 1-(2-Methyl-2H-tetrazol-5-yl)methanamine largely depends on its application. In medicinal chemistry, it interacts with biological targets such as enzymes and receptors, leading to antimicrobial and antifungal effects . The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparación Con Compuestos Similares

1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: This compound also features a tetrazole ring and is used in high-energy materials.

(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: This compound is an important intermediate in the synthesis of drugs such as valsartan and losartan.

Uniqueness: 1-(2-Methyl-2H-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its versatility in forming various derivatives and its applications in multiple fields highlight its significance in scientific research.

Actividad Biológica

1-(2-Methyl-2H-tetrazol-5-yl)methanamine, a nitrogen-containing heterocyclic compound, features a tetrazole ring that is integral to its chemical properties and biological activities. This compound, with the molecular formula C₃H₇N₅, has gained attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes a five-membered tetrazole ring with four nitrogen atoms and one carbon atom, contributing to its stability and ability to form hydrogen bonds. These characteristics are essential for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Tetrazoles are often associated with enhanced antimicrobial properties. Studies have shown that modifications in the tetrazole structure can lead to increased efficacy against various pathogens.

- Angiotensin II Receptor Antagonism : Related compounds have been studied for their potential as angiotensin II receptor blockers (ARBs), which are crucial in managing hypertension. For instance, derivatives of tetrazole have demonstrated significant antihypertensive effects in animal models .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Multicomponent Reactions : A one-pot six-component reaction has been reported for synthesizing related tetrazole compounds, showcasing the versatility of tetrazole chemistry .

- Conventional Synthetic Routes : Traditional methods involve the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions to yield the desired tetrazole structure.

Case Studies and Research Findings

Several studies highlight the biological activity of tetrazole derivatives:

-

Antihypertensive Activity : A study on ester derivatives of tetrazoles showed promising results in lowering blood pressure compared to parent compounds, indicating potential applications in cardiovascular therapies .

Compound Blood Pressure Reduction Gastrointestinal Absorption AV3 Significant Low AV9 High High - Cell Proliferation Inhibition : Research involving MCF-7 breast cancer cells demonstrated that certain tetrazole derivatives could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for developing more effective derivatives. Modifications on the tetrazole ring can significantly influence biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Aryl-1H-tetrazoles | Aryl substituents on the tetrazole | Enhanced biological activity |

| 1-(4-Chlorophenyl)-2H-tetrazole | Chlorophenyl substitution | Potentially higher antimicrobial activity |

| 5-(Phenyl)-1H-tetrazole | Phenyl group at position 5 | Known for anti-inflammatory properties |

Propiedades

IUPAC Name |

(2-methyltetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5/c1-8-6-3(2-4)5-7-8/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJJJCXTAYPBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549487 | |

| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131183-10-3 | |

| Record name | 1-(2-Methyl-2H-tetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.